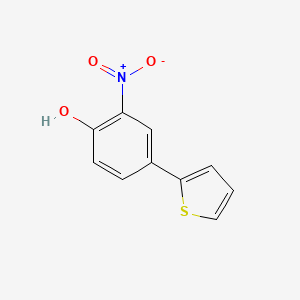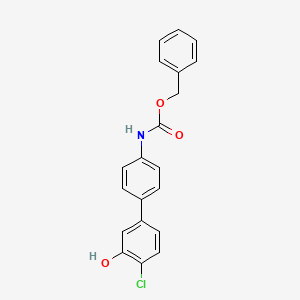![molecular formula C17H18ClNO3S B6382411 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261951-87-4](/img/structure/B6382411.png)
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2C4PPSP95) is a compound that has been studied for its potential applications in the field of scientific research. It is an aromatic sulfonamide with a chlorine atom bonded to the phenol group. This compound has been synthesized and studied in various laboratory settings, and its properties have been studied in detail. In
Scientific Research Applications
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied for its potential applications in the field of scientific research. It has been used as a building block for the synthesis of various compounds, such as sulfonamides and amides. It has also been used in the synthesis of organic semiconductors and other organic materials. In addition, it has been used as a catalyst in the synthesis of polymers and for the preparation of nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the chlorine atom in the molecule is responsible for its reactivity. The chlorine atom can form a bond with other molecules, allowing it to act as a catalyst in various reactions. In addition, it is believed that the piperidine group in the molecule is responsible for its selectivity and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a relatively stable compound and can be used in laboratory experiments without any special precautions. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is not very soluble in water and should be used in an organic solvent.
Future Directions
There are several potential future directions for 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. One potential direction is the development of new compounds based on the structure of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the field of organic semiconductors and nanomaterials. Finally, further research could be conducted to explore the potential of using 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% as a catalyst in the synthesis of polymers.
Synthesis Methods
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized by the reaction of 4-piperidin-1-yl-sulfonyl chloride and 2-chlorophenol in the presence of sodium hydroxide. The reaction takes place in an aqueous solvent at a temperature of 100°C for one hour. The yield of the product is 95%. The purity of the product can be further increased by recrystallization.
properties
IUPAC Name |
2-chloro-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGAEKICKNZQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686209 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261951-87-4 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)




![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)




